Fsp3-Driven 3D Character: Target vs. Unsubstituted 2-Oxopyrrolidine-3-carbonitrile Core
The target compound possesses an Fsp3 (fraction of sp3-hybridized carbon atoms) of 0.78 , substantially higher than the unsubstituted 2-oxopyrrolidine-3-carbonitrile scaffold (CAS 89322-69-0), which contains only 5 carbon atoms with an estimated Fsp3 of approximately 0.50 (calculated as sp3 carbons / total carbons) [1]. An Fsp3 value of 0.78 exceeds the mean Fsp3 of 0.47 reported for approved drugs and approaches the optimal range associated with improved clinical success rates [2]. Higher Fsp3 values correlate with increased molecular complexity, reduced aromatic character, and enhanced aqueous solubility—factors that favor successful progression through drug development [2]. In contrast, the unsubstituted core's low Fsp3 and XLogP3 of -0.4 limit its utility as a three-dimensional building block.
| Evidence Dimension | Fraction of sp3 carbon atoms (Fsp3) and molecular three-dimensionality |
|---|---|
| Target Compound Data | Fsp3 = 0.78 (7 of 9 carbons are sp3); 2 undefined atom stereocenters |
| Comparator Or Baseline | 2-Oxopyrrolidine-3-carbonitrile (CAS 89322-69-0): Fsp3 ~0.50; 0 undefined atom stereocenters |
| Quantified Difference | Fsp3 difference: +0.28 (absolute); ~56% relative increase in sp3 carbon fraction. Chiral center count: 2 vs 0. |
| Conditions | Physicochemical property computed/derived from molecular structure; Fsp3 reported by Fluorochem for target compound; estimated for comparator based on carbon count (C5H6N2O) |
Why This Matters
Procurement of the target compound over the unsubstituted core provides a substantially more three-dimensional, sp3-rich scaffold with two chiral centers, enabling exploration of stereochemistry-dependent biological activity that is inaccessible with the flat, achiral comparator.
- [1] PubChem. Compound Summary for CID 55288485: 2-Oxopyrrolidine-3-carbonitrile (CAS 89322-69-0). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/89322-69-0 (accessed 2026-04-30). View Source
- [2] Wei W, Cherukupalli S, Jing L, Liu X, Zhan P. Fsp3: A new parameter for drug-likeness. Drug Discov Today. 2020;25(10):1839-1845. doi:10.1016/j.drudis.2020.07.017. View Source
